4,8-Dioxaundecane-1,11-diol

描述

Contextualization within the Class of Polyether Diols

Polyether diols are a class of polymers that contain repeating ether linkages in their main chain and are terminated with hydroxyl (-OH) groups. These compounds are fundamental components in the synthesis of a wide variety of polymers, most notably polyurethanes. acs.org The properties of the resulting polymer, such as flexibility, hydrophilicity, and resistance to hydrolysis, are significantly influenced by the specific type of polyether diol used. acs.org

4,8-Dioxaundecane-1,11-diol, with its defined structure of two ether groups and two terminal hydroxyl groups, represents a specific, non-polymeric diol that shares functional group characteristics with the broader class of polyether diols. Its structure, featuring propyl units between the ether and hydroxyl groups, distinguishes it from common polyether glycols like polyethylene (B3416737) glycol (PEG) or polypropylene (B1209903) glycol (PPG), which are formed from the polymerization of ethylene (B1197577) oxide and propylene (B89431) oxide, respectively.

Historical Perspective of Ether Diol Research and Development

The study of polymers, including polyethers and polyesters, gained significant momentum in the early 20th century. Wallace Carothers' pioneering work at DuPont in the 1930s on condensation polymerization laid the groundwork for the development of many synthetic polymers, including polyesters. psu.edu The first polyurethanes were synthesized by Otto Bayer and his colleagues at IG Farben in Germany in 1937. wikipedia.org This discovery opened the door for the use of various diols and polyols in polymer chemistry.

The commercial production of polyurethanes began to take off in the 1950s. wikipedia.org Initially, polyester (B1180765) polyols were predominantly used. acs.orgwikipedia.org However, in 1956, DuPont introduced polyether polyols, specifically poly(tetramethylene ether) glycol (PTMEG). wikipedia.org This was a significant development, as polyether polyols offered several advantages over their polyester counterparts, including lower cost, easier handling, and improved hydrolytic stability. acs.orgwikipedia.org This shift spurred further research into a variety of ether-containing diols and polyols for use in polyurethane and other polymer applications. The development of polyurethane technology continued to advance rapidly, with companies like BASF, Dow Chemical, Union Carbide, and Mobay contributing to the expansion of polyether polyol production and application. wikipedia.orgcore.ac.uk

Significance of this compound in Contemporary Chemical Science

While not as commercially widespread as high-molecular-weight polyether polyols, this compound and similar structures are significant in several areas of modern chemical research. Its defined molecular weight and structure make it a valuable building block in the synthesis of specific, well-defined molecules rather than polymeric mixtures.

Its applications are primarily in specialized areas of chemical synthesis. It can be used as an intermediate in the production of pharmaceuticals, custom chemicals, and in the development of new materials. echemi.com For instance, derivatives of this compound, such as its diacrylate form, are used in the formulation of polymers with specific properties. chembk.com Research has also explored its use in creating more complex molecules, such as ligands for metal complexes and in the synthesis of structurally well-defined esters. thieme-connect.comresearchgate.net The presence of both hydroxyl and ether functionalities allows for a range of chemical modifications, making it a versatile tool for synthetic chemists.

Nomenclature and Structural Representation of this compound

The systematic IUPAC name for this compound is this compound. This name precisely describes its structure:

Undecane : A chain of eleven carbon atoms forms the backbone.

4,8-Dioxa : Two oxygen atoms (ether linkages) replace the carbon atoms at positions 4 and 8 of the chain.

-1,11-diol : Two hydroxyl (-OH) groups are attached to the first and eleventh carbon atoms.

The compound is also known by other names, including:

3,3′-[1,3-Propanediylbis(oxy)]bis[1-propanol] echemi.comcas.org

3,3'-(Propane-1,3-diylbis(oxy))bis(propan-1-ol) echemi.com

Tripropylene glycol is a related but structurally distinct compound. guidechem.com

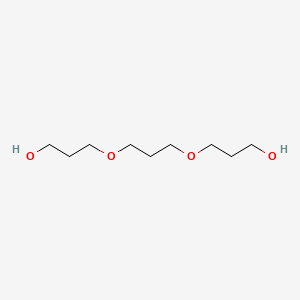

The structural formula of this compound is: HO-(CH₂)₃-O-(CH₂)₃-O-(CH₂)₃-OH

This linear structure consists of three C3 units (propane) linked by two ether oxygen atoms, with primary alcohol groups at each end.

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O₄ | chemicalbook.comnih.gov |

| Molecular Weight | 192.25 g/mol | chemicalbook.comnih.gov |

| CAS Number | 4161-32-4 | chemicalbook.comchemsrc.com |

| Appearance | Powder or liquid | echemi.com |

| Boiling Point | 273.0 ± 0.0 °C (Predicted) | chemicalbook.com |

| Density | 1.040 ± 0.06 g/cm³ (Predicted) | chemicalbook.com |

| Enthalpy of Fusion (ΔfusH) | 21.15 kJ/mol at 263.1 K | nist.gov |

Interactive Data Table: Structural Information

| Identifier Type | Identifier | Source |

| Canonical SMILES | OCCCCOCCCOCCCO | cas.org |

| InChI | InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2 | cas.orgnih.gov |

| InChIKey | SZXVPIADNSVGTK-UHFFFAOYSA-N | echemi.comnih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-[3-(3-hydroxypropoxy)propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c10-4-1-6-12-8-3-9-13-7-2-5-11/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXVPIADNSVGTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80194436 | |

| Record name | 4,8-Dioxaundecane-1,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4161-32-4 | |

| Record name | 3,3′-[1,3-Propanediylbis(oxy)]bis[1-propanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dioxaundecane-1,11-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dioxaundecane-1,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80194436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-dioxaundecane-1,11-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Pathways for 4,8-Dioxaundecane-1,11-diol

The generation of this compound can be achieved through several well-documented synthetic routes. These pathways range from direct acid-catalyzed reactions to more complex polymerization techniques, each offering distinct advantages in terms of yield, purity, and control over the molecular structure.

Acid-Catalyzed Reactions

Acid catalysis represents a fundamental approach for the synthesis of ethers and polyethers, including this compound. This method typically involves the reaction of a cyclic ether with water in the presence of an acid catalyst. ontosight.ai For instance, the synthesis of this compound can be achieved through the acid-catalyzed reaction of tetrahydrofuran (B95107) (THF) with water. ontosight.ai The reaction conditions, such as temperature and catalyst concentration, are crucial in directing the reaction towards the desired product and influencing the molecular weight distribution. ontosight.ai

Brønsted acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly employed in these reactions. researchgate.net Heteropoly acids (HPAs), such as H₃PW₁₂O₄₀, have also been utilized as effective catalysts for the cyclodehydration of various diols to form cyclic ethers, a reaction that shares mechanistic principles with the synthesis of linear ether diols. royalsocietypublishing.orgnih.gov These HPA catalysts are noted for their dual Brønsted and Lewis acidic sites, contributing to their versatility. royalsocietypublishing.org The synthesis of 1,4-dioxanes, which are structurally related cyclic ethers, has been demonstrated using the Brønsted acid triflimide (Tf₂NH) to catalyze the reaction between oxetanols and 1,2-diols. nih.gov

Ring-Opening Polymerization of Cyclic Ethers

Ring-opening polymerization (ROP) is a key technique for synthesizing polyethers from cyclic monomers. researchgate.net The synthesis of this compound, which is also known as a low molecular weight polytetramethylene ether glycol (PTMEG), often involves the ROP of tetrahydrofuran (THF). ontosight.ai This process is typically initiated by an acid catalyst, leading to the cleavage of the cyclic ether ring and subsequent propagation to form the polyether chain. ontosight.airesearchgate.net

The mechanism of ROP can be cationic, anionic, or radical, depending on the monomer and the initiator used. mdpi.com In the context of ether diol synthesis, cationic ROP is prevalent, especially when using strong acid initiators. ontosight.ainanochemres.org Anionic ROP is another viable pathway, particularly for functionalized epoxides, where it can proceed even in the solid state through mechanochemical methods. nih.gov The choice of initiator and reaction conditions allows for control over the polymer's molecular weight and the nature of the end groups. researchgate.net For example, enzymatic ROP using lipases has been explored for macrolides, yielding polyesters with a carboxylic acid group at one end and a hydroxyl group at the other. researchgate.net

Oligomerization and Polymerization Techniques

The term this compound can refer to a specific oligomer, and its synthesis is inherently linked to oligomerization and polymerization techniques. These methods aim to control the chain length to produce a specific distribution of oligomers. The synthesis conditions, including the monomer-to-initiator ratio, temperature, and reaction time, directly influence the resulting molecular weight and polydispersity of the ether diol product. ontosight.ai

The synthesis of linear oligoglycerols provides an analogous example of controlled oligomerization to produce short-chain polyethers. clockss.org Similarly, the ring-opening polymerization of lactides, catalyzed by metal complexes, demonstrates a polymerization technique that can be tailored to control the polymer's structure, although it produces polyesters rather than polyethers. rsc.org

Alternative Synthesis Routes

Beyond the more common acid-catalyzed ROP of THF, alternative synthetic routes to this compound and its derivatives have been developed. One documented method involves a three-step synthesis starting from propanoic acid, 3,3'-[1,3-propanediylbis(oxy)]bis-, diethyl ester. This pathway utilizes lithium aluminium hydride in the final reduction step to yield the diol. chemicalbook.com Another reported starting material for a multi-step synthesis is acrylonitrile (B1666552). chemicalbook.com

Furthermore, synthetic procedures have been established for structurally related compounds, which could potentially be adapted. For example, a synthetic route for 6-aza-3,9-dioxaundecane-1,11-diol has been described. utexas.edu Additionally, the synthesis of a more complex derivative, 6,6-bis(carboxy-2-oxabutyl)-4,8-dioxaundecane-1,11-dicarboxylic acid, has been reported, highlighting the versatility of synthetic strategies in this chemical family. acs.org

Catalytic Systems in the Synthesis of this compound and Related Ether Diols

The efficiency and selectivity of ether diol synthesis are heavily reliant on the catalytic system employed. Both homogeneous and heterogeneous catalysts are utilized, with the choice depending on the specific synthetic pathway and desired product characteristics.

Homogeneous Catalysis

Homogeneous catalysts are dissolved in the reaction medium, providing excellent contact with the reactants. This often leads to high reaction rates and mild reaction conditions. In the synthesis of ether diols and related cyclic ethers, a variety of homogeneous catalysts have proven effective.

Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are classic examples of homogeneous catalysts used in the acid-catalyzed synthesis of ethers. researchgate.net Lewis acids, including butyltin trichloride (B1173362) (BuSnCl₃) and copper(II) bromide (CuBr₂), also function as homogeneous catalysts in these reactions. researchgate.net

More complex catalytic systems have also been developed. For instance, a cooperative system involving a chiral palladium complex and a boron reagent has been used for the asymmetric synthesis of tertiary ethers from vinylethylene carbonates and alcohols. organic-chemistry.org Rhodium-based catalysts have been employed for the enantioselective hydroboration of silyl (B83357) enol ethers, leading to chiral monoprotected 1,2-diols. organic-chemistry.org Heteropoly acids (HPAs) can act as highly effective homogeneous catalysts in solution, promoting the cyclodehydration of diols to cyclic ethers with high selectivity. royalsocietypublishing.orgnih.gov The catalytic activity of HPAs stems from their strong Brønsted acidity. royalsocietypublishing.org

| Catalyst Type | Examples | Application | Reference |

| Brønsted Acid | H₂SO₄, H₃PO₄, Tf₂NH | Dehydrative cyclization of diols, Synthesis of 1,4-dioxanes | researchgate.netnih.gov |

| Lewis Acid | BuSnCl₃, CuBr₂ | Dehydrative cyclization of diols | researchgate.net |

| Heteropoly Acid | H₃PW₁₂O₄₀ | Cyclodehydration of diols to cyclic ethers | royalsocietypublishing.orgnih.gov |

| Metal Complex | Chiral Palladium Complex, Rhodium Catalysts | Asymmetric synthesis of tertiary ethers, Enantioselective hydroboration | organic-chemistry.org |

Heterogeneous Catalysis

The use of heterogeneous catalysts offers significant advantages in chemical synthesis, including ease of separation from the reaction mixture and potential for recyclability. In the synthesis of related structures like 1,8-dioxo-octahydroxanthenes, silica-supported catalysts such as silica-supported orthophosphoric acid (H3PO4·SiO2) and silica-supported sodium hydrogen sulfate (B86663) (NaHSO4·SiO2) have proven effective. researchgate.net These solid acid catalysts facilitate reactions like Knoevenagel condensation, Michael addition, and cyclodehydration under mild conditions. researchgate.net For instance, H3PO4·SiO2 has been shown to be a reusable catalyst for at least four cycles without a significant loss in its catalytic activity. researchgate.net Similarly, transition metal ion-exchanged NaY zeolites have been employed as heterogeneous catalysts for the synthesis of xanthene and acridine (B1665455) derivatives, demonstrating high yields in short reaction times under solvent-free conditions. rsc.org While not directly reported for this compound, these methodologies highlight the potential of heterogeneous catalysis in promoting similar etherification and cyclization reactions that could be adapted for its synthesis.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to minimize environmental impact. mdpi.com Key principles include atom economy, the use of safer solvents and reagents, and energy efficiency. acs.org For the synthesis of this compound and related compounds, several green approaches are relevant. The use of catalytic reagents over stoichiometric ones is a core tenet of green chemistry, as it reduces waste. acs.org Heterogeneous catalysts, as discussed previously, align with green principles due to their reusability. researchgate.netrsc.org

Solvent-free reaction conditions, or the use of greener solvents like water or ionic liquids, can significantly reduce the environmental footprint of a synthesis. mdpi.com For example, the synthesis of 1,2,4-thiadiazoles has been successfully achieved using recyclable pentylpyridinium tribromide ionic liquids at room temperature, offering a clean and rapid process. mdpi.com Microwave-assisted and ultrasonic-assisted synthesis are other green techniques that can accelerate reaction rates, often leading to higher yields and reduced energy consumption. mdpi.com The principle of reducing derivatives by using specific enzymes can also be applied to avoid the use of protecting groups, thus simplifying the synthetic process and reducing waste. acs.org

Reaction Kinetics and Thermodynamic Considerations in this compound Synthesis

A documented synthesis of this compound involves a three-step process starting from propanoic acid derivatives. chemicalbook.com The final step involves the reduction of a diester, specifically 3,3'-[1,3-propanediylbis(oxy)]bis-propanoic acid diethyl ester, using lithium aluminum hydride (LiAlH4). chemicalbook.com This reduction is followed by a workup with water to yield the desired diol with a reported yield of 79%. chemicalbook.com

Step 1: Cyanoethylation of 1,3-propanediol (B51772) with acrylonitrile in the presence of sodium hydroxide (B78521).

Step 2: Hydrolysis and esterification of the resulting dinitrile with sulfuric acid and ethanol (B145695) to form the diethyl ester.

Step 3: Reduction of the diethyl ester with lithium aluminum hydride. chemicalbook.com

Purification and Isolation Techniques for this compound

After synthesis, isolating and purifying this compound is crucial to obtain a product of desired purity. Given its diol nature, the compound is expected to have a relatively high boiling point and be soluble in polar solvents. Standard purification techniques for such compounds include:

Distillation: Due to its boiling point of 273°C at 760 mmHg, vacuum distillation would be a suitable method for purification to prevent decomposition at high temperatures. chemnet.com

Crystallization: If the compound is a solid at room temperature, crystallization from an appropriate solvent system can be an effective purification method.

Chromatography: Column chromatography using a polar stationary phase like silica (B1680970) gel and a suitable eluent system can be employed to separate the diol from impurities.

The choice of purification method would depend on the scale of the synthesis and the nature of the impurities present.

Derivatization and Functionalization of this compound

The two primary hydroxyl (-OH) groups of this compound are the main sites for derivatization and functionalization. These reactions allow for the modification of its properties and its incorporation into larger molecular structures.

Common derivatization reactions include:

Esterification: The hydroxyl groups can react with carboxylic acids, acid chlorides, or anhydrides to form esters. For example, the reaction with stearoyl chloride would yield stearate (B1226849) esters. A related compound, 2,6,10-Tris(stearoyloxy)-4,8-dioxaundecane-1,11-diol, has been synthesized, indicating the reactivity of the hydroxyl groups. thieme-connect.com

Etherification: Reaction with alkyl halides or other alkylating agents in the presence of a base can convert the hydroxyl groups into ethers.

Polymerization: As a diol, it can serve as a monomer in polymerization reactions. For instance, it can react with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. Its structural similarity to polytetramethylene ether glycol (PTMEG) suggests its potential use in the synthesis of polyurethane elastomers. ontosight.ai

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4,8-Dioxaundecane-1,11-diol

NMR spectroscopy is a powerful analytical tool for determining the precise structure of organic molecules. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to assign each unique proton and carbon environment. The molecule's symmetrical nature simplifies the spectra, as chemically equivalent nuclei produce a single resonance signal.

The structure and IUPAC numbering for this compound is as follows: HO-C¹H₂-C²H₂-C³H₂-O⁴-C⁵H₂-C⁶H₂-C⁷H₂-O⁸-C⁹H₂-C¹⁰H₂-C¹¹H₂-OH

Due to symmetry, C1 is equivalent to C11, C2 to C10, C3 to C9, and C5 to C7. C6 is a unique environment.

The ¹H NMR spectrum of this compound is characterized by several distinct signals corresponding to the six unique proton environments. The chemical shift (δ) of each proton is influenced by the electronegativity of adjacent atoms (oxygen) and its position in the carbon chain. Protons closer to the electronegative oxygen atoms are "deshielded" and appear at a higher chemical shift (downfield).

The expected signals include:

A triplet for the protons on C1 and C11 (H-1/H-11), coupled to the adjacent C2/C10 protons.

A triplet for the protons on C3 and C9 (H-3/H-9), coupled to the adjacent C2/C10 protons.

A triplet for the protons on C5 and C7 (H-5/H-7), coupled to the adjacent C6 protons.

A quintet (or multiplet) for the protons on C2 and C10 (H-2/H-10), coupled to protons on both sides (C1/C11 and C3/C9).

A quintet (or multiplet) for the central protons on C6 (H-6), coupled to protons on C5 and C7.

A broad singlet for the hydroxyl (OH) protons, which may or may not show coupling depending on the solvent and concentration.

The predicted chemical shifts and multiplicities are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

| -OH | 1.5 - 4.0 | broad singlet (s) | 2H |

| H-1, H-11 | ~ 3.65 | triplet (t) | 4H |

| H-3, H-9 | ~ 3.55 | triplet (t) | 4H |

| H-5, H-7 | ~ 3.50 | triplet (t) | 4H |

| H-2, H-10 | ~ 1.80 | quintet (quint) | 4H |

| H-6 | ~ 1.75 | quintet (quint) | 2H |

In a proton-decoupled ¹³C NMR spectrum, each of the six unique carbon environments in this compound produces a single peak. The chemical shifts are highly indicative of the carbon's bonding environment. Carbons bonded to electron-withdrawing oxygen atoms (C-O) are significantly deshielded and appear further downfield compared to standard alkane carbons.

The predicted assignments for the carbon signals are detailed in the following table.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3, C-9 | ~ 71.0 |

| C-5, C-7 | ~ 70.5 |

| C-1, C-11 | ~ 62.5 |

| C-2, C-10 | ~ 32.0 |

| C-6 | ~ 29.5 |

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are essential for unambiguously confirming the complex structure of molecules like this compound. oregonstate.edu These experiments reveal correlations between nuclei, confirming the connectivity of the atomic framework.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify the proton-proton coupling relationships. For instance, it would show a cross-peak between the signals for H-1/H-11 and H-2/H-10, confirming their adjacency. Similarly, correlations would be observed between H-2/H-10 and H-3/H-9, and between H-5/H-7 and H-6, mapping out the entire carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It would be used to definitively assign each carbon chemical shift based on the already-assigned proton shifts. For example, the proton signal at ~3.65 ppm (H-1/H-11) would show a correlation to the carbon signal at ~62.5 ppm (C-1/C-11).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity across the ether oxygen atoms. For example, a correlation would be expected between the protons on C3 (~3.55 ppm) and the carbon C5 (~70.5 ppm), and between the protons on C5 and the carbon C3, confirming the C3-O4-C5 linkage.

Mass Spectrometry (MS) of this compound

Mass spectrometry is used to determine the molecular weight of a compound by ionizing it and measuring the mass-to-charge (m/z) ratio of the resulting ions. The ionization method used has a significant impact on the resulting spectrum.

Electron Ionization is a "hard" ionization technique that bombards the molecule with high-energy electrons, typically causing extensive fragmentation. While this can make identifying the molecular ion peak difficult, the resulting fragmentation pattern is highly reproducible and acts as a molecular fingerprint.

For this compound (Molecular Weight: 192.25 g/mol ), the molecular ion (M⁺) peak would appear at m/z 192. Common fragmentation pathways for long-chain ether-diols include alpha-cleavage (cleavage of C-C bonds adjacent to the oxygen atoms) and cleavage of the C-O ether bonds. Loss of water (H₂O, 18 Da) from the terminal alcohol groups is also a common fragmentation.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 192 | [C₉H₂₀O₄]⁺ | Molecular Ion (M⁺) |

| 174 | [C₉H₁₈O₃]⁺ | Loss of H₂O from the molecular ion |

| 103 | [C₅H₁₁O₂]⁺ | Cleavage of C7-O8 bond |

| 89 | [C₄H₉O₂]⁺ | Cleavage of C5-O4 bond or C7-O8 bond |

| 59 | [C₃H₇O]⁺ | Fragment from propyl chain |

| 31 | [CH₃O]⁺ | Fragment from -CH₂OH end group |

Fast Atom Bombardment (FAB) is a "soft" ionization technique particularly suited for polar and thermally unstable molecules like diols. hmdb.ca The sample is mixed in a non-volatile matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, such as argon or xenon. hmdb.ca

This method imparts less energy to the analyte molecule, resulting in minimal fragmentation. The primary ion observed is typically the protonated molecule, [M+H]⁺. For this compound, this would produce a strong signal at m/z 193, readily confirming the molecular weight. chemistrysteps.com Depending on the matrix and conditions, adduct ions with sodium ([M+Na]⁺ at m/z 215) or the matrix itself may also be observed. The low fragmentation in FAB-MS provides a clear and straightforward determination of the molecular mass, complementing the structural data obtained from EI-MS and NMR. chemsrc.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov This method allows for the transfer of ions from a solution into the gas phase with minimal fragmentation, enabling the accurate determination of the molecular weight. nih.gov

In ESI-MS analysis, the compound is typically dissolved in a suitable solvent and introduced into the mass spectrometer. The process generates multiply charged ions, but for a molecule of this size, singly charged species are most common. nih.gov Analysis is often performed in positive ion mode, where charging occurs through protonation ([M+H]⁺) or adduction with alkali metal cations, such as sodium ([M+Na]⁺) or lithium ([M+Li]⁺), which are often added to the sample to enhance ionization. nih.govnih.gov The use of lithium salts, in particular, has been shown to produce rich product ion spectra in tandem MS/MS experiments, which is valuable for detailed structural elucidation of polyethers. nih.govresearchgate.net

Given the molecular formula C₉H₂₀O₄ and a molecular weight of 192.25 g/mol for this compound, the following ions would be expected in the ESI-mass spectrum. nih.govechemi.com

Table 1: Predicted ESI-MS Adducts of this compound

| Ion Species | Formula | Adduct Mass (amu) | Calculated m/z |

|---|---|---|---|

| Protonated Molecule | [C₉H₂₀O₄ + H]⁺ | 1.008 | 193.26 |

| Sodiated Molecule | [C₉H₂₀O₄ + Na]⁺ | 22.990 | 215.24 |

This is an interactive data table. You can sort and filter the data as needed.

Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of a selected precursor ion. nih.gov For polyether diols, characteristic fragmentation patterns involve the cleavage of C-O and C-C bonds within the polyether backbone.

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl (-OH) and ether (C-O-C) groups.

The most prominent features in the spectrum are:

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the terminal hydroxyl groups. The broadness of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching: Sharp absorption bands between 2850 and 3000 cm⁻¹ arise from the stretching vibrations of the C-H bonds in the alkane backbone.

C-O Stretching: Strong absorption bands corresponding to the C-O stretching vibrations of the ether and alcohol groups are expected in the fingerprint region, typically between 1050 and 1150 cm⁻¹. The ether C-O-C stretch usually gives a strong, characteristic band in this region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (O-H) | Stretching (H-bonded) | 3600 - 3200 | Strong, Broad |

| Alkane (C-H) | Stretching | 3000 - 2850 | Strong |

| Ether (C-O-C) | Stretching | 1150 - 1085 | Strong |

This is an interactive data table. You can sort and filter the data as needed.

X-ray Diffraction Studies of Crystalline Forms of this compound and Related Compounds

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While specific single-crystal XRD studies for this compound are not widely published, analysis of related long-chain diols, such as Undecane-1,11-diol, provides insight into how such molecules arrange themselves in the solid state. nih.gov

An XRD study on a crystalline form of this compound would provide precise data on:

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic Coordinates: The precise position of each atom in the molecule.

Bond Lengths and Angles: Exact measurements of the covalent bonds and angles within the molecule.

Intermolecular Interactions: Information on hydrogen bonding and van der Waals forces that dictate the crystal packing.

For a related compound, Undecane-1,11-diol (C₁₁H₂₄O₂), crystal structure data is available, revealing the packing and hydrogen-bonding networks that stabilize the structure. nih.gov It is expected that this compound would also exhibit significant hydrogen bonding between the terminal hydroxyl groups of adjacent molecules, influencing its crystalline form.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is indispensable for the separation and purity assessment of this compound. Commercial suppliers often state a purity of 95-99%, which is typically verified using chromatographic methods. echemi.comchemsrc.com

High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like polyether diols.

Mode: Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase (e.g., a water/acetonitrile or water/methanol (B129727) gradient).

Detection: A variety of detectors can be used, including Refractive Index (RI) detectors, Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (LC-MS), which provides both separation and mass identification. nih.gov

Gas Chromatography (GC) can also be used, but may require derivatization of the polar hydroxyl groups to increase the compound's volatility and thermal stability. Silylation is a common derivatization technique for this purpose. The choice between GC and HPLC depends on the specific analytical requirements, such as the need to resolve oligomers or identify trace impurities.

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Typical Application |

|---|---|---|---|

| HPLC (Reversed-Phase) | C18 or C8 | Water/Acetonitrile Gradient | Purity assessment, separation of oligomers, quantification. |

| GC (after derivatization) | Polysiloxane (e.g., DB-5) | Helium or Hydrogen | Separation from volatile impurities, quantification. |

This is an interactive data table. You can sort and filter the data as needed.

Applications in Advanced Materials Science and Engineering

Role of 4,8-Dioxaundecane-1,11-diol as a Building Block in Polymer Synthesis

This compound is a crucial monomer in the production of various polymers, prized for the flexibility and hydrophilicity it imparts to the final material. ontosight.ai

One of the principal applications of this compound is as a precursor in the synthesis of polyurethane elastomers and foams. ontosight.ai In these materials, it functions as the "soft segment" of the polymer chain. Polyurethane elastomers are multiblock copolymers composed of alternating soft and hard segments. d-nb.infocore.ac.uk The this compound forms the flexible, amorphous polyether phase, which is responsible for the material's elasticity, while hard segments, typically formed from diisocyanates and short-chain diols, provide structural strength through physical cross-linking. d-nb.infoexpresspolymlett.com This segmented structure allows for the production of materials with exceptional toughness, elasticity, and resistance to abrasion. ontosight.aid-nb.info

This compound is itself a type of polyether diol. ontosight.ai Polyether polyols are a major class of polyols used in the production of polyurethanes. expresspolymlett.comjustia.com This compound can be used directly as the polyol component or blended with other polyols to modify and enhance the properties of the resulting polymer. ontosight.aispecialchem.com Its integration allows for precise control over the characteristics of the final polyurethane product, such as flexibility and hydrophilicity. ontosight.ai

The unique properties of this compound, including its inherent stability and flexibility, make it an essential raw material for various specialty materials. ontosight.ai Its ability to form the soft segments in polymers is leveraged in applications that require materials with specific elastomeric properties. Industries such as automotive, construction, and consumer products utilize foams and elastomers derived from this diol. ontosight.ai

Influence of this compound on Polymer Microstructure and Architecture

The incorporation of this compound has a profound influence on the microstructure of segmented polymers like polyurethanes. The final polymer architecture is determined by the interactions between the polyol soft segment and the hard segments formed by the diisocyanate and chain extender. expresspolymlett.com

Structure-Property Relationships in Materials Incorporating this compound

The relationship between the molecular structure of this compound and the macroscopic properties of the final polymer is a key aspect of its application. The long, flexible ether linkages in the diol's backbone are directly responsible for the elastomeric properties of the polymers it forms. ontosight.aicore.ac.uk

The table below summarizes the general influence of the polyol soft segment, such as this compound, on the properties of polyurethane elastomers.

| Polymer Property | Influence of Polyol Soft Segment (e.g., this compound) |

| Flexibility/Elasticity | The long, flexible polyether chains provide high chain mobility, resulting in excellent elasticity and large elongation at break. d-nb.infocore.ac.uk |

| Hardness & Tensile Strength | Primarily determined by the hard segments, but the soft segment type and its interaction with the hard phase play a crucial role. Weaker interactions can lead to more distinct phase separation and softer materials. expresspolymlett.com |

| Glass Transition Temp. (Tg) | The Tg of the soft segment is typically well below room temperature, ensuring the material remains flexible in normal use conditions. d-nb.info |

| Hydrophilicity | The presence of ether oxygen atoms in the backbone imparts a degree of hydrophilicity to the polymer. ontosight.ai |

Advanced Applications of this compound in Biomedical Materials

The inherent properties of this compound make it a candidate for use in the development of biomedical materials. ontosight.ai Its hydrophilic nature is a particularly valuable attribute in this field. ontosight.ai Biocompatible polyurethane elastomers can be synthesized where the soft segments are derived from polyols like this compound. ontosight.aicore.ac.uk These materials can be designed to be soft, flexible, and biocompatible, opening up potential uses in applications such as soft tissue augmentation and regeneration. core.ac.uk The ability to create polymers that are non-toxic and compatible with biological systems is a significant area of ongoing research. ontosight.aicore.ac.uk

Engineering and Performance Characterization of Materials with this compound Derivatives

The integration of this compound, more commonly known in materials science as polytetramethylene ether glycol (PTMEG), into polymer structures is a key strategy for engineering advanced materials with tailored performance characteristics. As a polyether diol, it primarily functions as a soft segment in copolymers, most notably in thermoplastic polyurethanes (TPUs). The unique properties of PTMEG-based materials, such as superior flexibility, excellent low-temperature performance, and high resilience, are directly attributable to the chemical nature of the this compound backbone. gantrade.comspecialchem.com

The engineering of these materials involves the systematic variation of several factors, including the molecular weight of the PTMEG, the ratio of the soft segment to the hard segment (composed of a diisocyanate and a chain extender), and the chemical nature of the hard segment components. These modifications allow for the fine-tuning of the final material's mechanical, thermal, and chemical resistance properties to meet the demands of a wide array of applications. gantrade.comgoogle.com

Detailed Research Findings

Research into polyurethane elastomers based on PTMEG, a diisocyanate like 4,4'-diphenylmethane diisocyanate (MDI), and a chain extender such as 1,4-butanediol (B3395766) (BDO), reveals a clear relationship between composition and performance. The flexible ether linkages in the PTMEG soft segment impart elastomeric properties and enhance low-temperature flexibility. gantrade.comdtic.mil In contrast, the hard segments, formed by the reaction of the diisocyanate and chain extender, contribute to the material's hardness, tear strength, and load-bearing capacity through the formation of rigid domains. gantrade.comspecialchem.com

The molecular weight of the PTMEG used has a significant impact on the final properties of the polyurethane elastomer. As the molecular weight of the PTMEG increases, the resulting elastomer typically exhibits a lower glass transition temperature (Tg), indicating better flexibility at low temperatures. gantrade.com Furthermore, higher molecular weight PTMEG can lead to improved elongation at break and increased hydrolysis resistance. gantrade.comgoogle.com

The ratio of the soft segment (PTMEG) to the hard segment is another critical parameter. Increasing the percentage of the soft segment generally results in a softer, more flexible material with higher elongation. gantrade.com Conversely, a higher proportion of the hard segment leads to increased hardness, tensile strength, and modulus. gantrade.comresearchgate.net This ability to adjust the soft-to-hard segment ratio allows for the creation of materials ranging from soft, rubber-like elastomers to rigid, tough plastics. google.com

The choice of chain extender also plays a crucial role in determining the final properties. Studies comparing different curatives have shown that the structure of the chain extender influences the fracture behavior and mechanical properties of PTMEG-based polyurethanes. uq.edu.au For instance, polyurethanes cured with different diamines can exhibit variations in initial modulus and permanent set. uq.edu.au

The following data tables, compiled from various research findings, illustrate the performance characterization of materials engineered with this compound (PTMEG) derivatives.

Table 1: Effect of PTMEG Molecular Weight and Soft Segment Content on the Mechanical Properties of PTMEG/MDI/BDO Polyurethane Elastomers

| PTMEG Molecular Weight ( g/mol ) | Soft Segment Content (%) | Hardness (Shore A/D) | Tensile Strength (MPa) | Elongation at Break (%) |

| 650 | 45 | 93A | 41.4 | 450 |

| 1000 | 50 | 90A | 34.5 | 500 |

| 1000 | 60 | 85A | 27.6 | 550 |

| 2000 | 65 | 80A | 24.1 | 600 |

| 2000 | 75 | 70A | 17.2 | 700 |

Table 2: Comparative Performance of Polyurethanes with Different Soft Segments

| Property | PTMEG-based PU | Polyester-based PU | Polycarbonate-based PU |

| Tensile Strength | Good | Excellent | Excellent |

| Elongation at Break | Excellent | Good | Good |

| Hydrolysis Resistance | Excellent | Poor | Good |

| Low-Temperature Flexibility | Excellent | Good | Good |

| Abrasion Resistance | Good | Excellent | Excellent |

| Oil and Solvent Resistance | Good | Excellent | Good |

Table 3: Thermal Properties of Polyurethanes with Varying Hard Segment Content

| Sample ID | Hard Segment Content (%) | Glass Transition Temperature (Tg) of Soft Segment (°C) | Melting Temperature (Tm) of Hard Segment (°C) | Decomposition Temperature (Td) (°C) |

| PU-1 | 30 | -65 | 180 | 310 |

| PU-2 | 40 | -60 | 195 | 320 |

| PU-3 | 50 | -55 | 210 | 330 |

| PU-4 | 60 | -50 | 220 | 340 |

Reactivity and Chemical Transformations of 4,8 Dioxaundecane 1,11 Diol

Oxidation Reactions of 4,8-Dioxaundecane-1,11-diol and Related Diols/Ethers

The oxidation of this compound and analogous polyether diols can be selectively targeted at either the terminal hydroxyl groups or the ether linkages, depending on the reaction conditions and the oxidizing agent employed.

The primary alcohol functionalities of this compound can undergo oxidation to yield aldehydes or, under more vigorous conditions, dicarboxylic acids. A notable derivative, 6,6-bis(carboxy-2-oxabutyl)-4,8-dioxaundecane-1,11-dicarboxylic acid, highlights the conversion of the terminal hydroxyl groups into carboxylic acid moieties. chemicalbook.comresearchgate.netfrontierspecialtychemicals.com The synthesis of dicarboxylic acids from diols has been achieved with high efficiency using iridium complexes as catalysts, a process that can occur in aqueous solutions and is accompanied by the evolution of hydrogen. researchgate.net For instance, 1,6-hexanediol (B165255) can be converted to adipic acid in 97% yield using this catalytic system. researchgate.net While specific studies on the direct oxidation of this compound to its corresponding dicarboxylic acid are not extensively detailed in the provided results, the established methods for oxidizing diols are applicable. researchgate.net

The ether linkages within the backbone of polyethers are generally stable but can be oxidized under certain conditions, sometimes leading to the formation of peroxides upon prolonged exposure to air and light, a reaction common to ethers like triethylene glycol dimethyl ether. atamanchemicals.com The oxidation of analogous compounds, such as diethylene glycol dimethyl ether, with aqueous hydrogen peroxide can be induced by photo-irradiation. who.int

The selective oxidation of vicinal diols to α-hydroxyketones has been demonstrated using cationic palladium complexes, a reaction that avoids over-oxidation and oxidative cleavage. chemicalbook.com While this compound is not a vicinal diol, this highlights the potential for chemoselective oxidation in polyol systems.

Ether Cleavage Reactions

The ether bonds in this compound are susceptible to cleavage under strongly acidic conditions, a characteristic reaction of ethers. googleapis.comgoogle.com.af This reaction typically proceeds via protonation of the ether oxygen, which forms a good leaving group (an alcohol). googleapis.com The subsequent step can follow either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether and the reaction conditions. researchgate.netgoogleapis.comnih.gov

For primary ethers like this compound, the cleavage mechanism is likely to be S(_N)2, where a nucleophile (such as a halide ion from HBr or HI) attacks the less sterically hindered carbon adjacent to the protonated ether oxygen. researchgate.netgoogleapis.comnih.gov The use of excess strong acid, such as HI or HBr, can lead to the cleavage of both ether linkages and the conversion of the terminal hydroxyl groups into alkyl halides. researchgate.netnih.gov The general reaction for ether cleavage with a strong acid (HX) can be summarized as:

R-O-R' + HX → R-X + R'-OH

If excess HX is used, the resulting alcohol can be further converted to an alkyl halide:

R'-OH + HX → R'-X + H(_2)O

The following table outlines the expected products from the acidic cleavage of a generic diether diol under different conditions.

| Reactant | Reagent | Conditions | Major Products | Mechanism |

| R-O-CH₂-CH₂-O-R' | HX (1 eq) | Limited Acid | R-X + HO-CH₂-CH₂-O-R' | S(_N)2 |

| R-O-CH₂-CH₂-O-R' | HX (excess) | Excess Acid, Heat | R-X + R'-X + HO-CH₂-CH₂-OH | S(_N)2 |

Reactions Involving Hydroxyl Functionalities

The terminal hydroxyl groups of this compound are primary alcohols and thus exhibit characteristic reactivity, including esterification and etherification. tri-iso.comtri-iso.com These reactions allow for the modification of the diol to produce a variety of derivatives with tailored properties.

Esterification: Polyether diols readily react with carboxylic acids, acid chlorides, or anhydrides to form esters. googleapis.comnih.gov For instance, poly(trimethylene-ethylene ether) glycols can be reacted with dicarboxylic acids or their derivatives to produce polyether esters. googleapis.com Similarly, triethylene glycol can be esterified with methacrylic acid to form triethylene glycol dimethacrylate. nih.gov This type of reaction is fundamental in the synthesis of polyesters and polyurethanes, where the diol acts as a key building block. tri-iso.comontosight.ai

Etherification: The hydroxyl groups can also be converted into ether linkages. This can be achieved by reacting the diol with alkyl halides in the presence of a base (Williamson ether synthesis). smolecule.comgoogle.com For example, triethylene glycol can be reacted with butanol in the presence of an acid catalyst or with alkyl halides under basic conditions to form triethylene glycol monobutyl ether. smolecule.com The reaction of polyoxyalkylene glycols with alkyl halides is a common method for synthesizing monoalkyl ethers. google.com

Self-Condensation: Under certain catalytic conditions, diols like this compound can undergo self-condensation to form longer polyethers. rsc.org This polymerization reaction is typically catalyzed by strong acids, such as superacids, and involves the dehydration of the diols. rsc.org

The following table summarizes common reactions involving the hydroxyl groups of polyether diols.

| Reaction Type | Reagents | Products |

| Esterification | Carboxylic acid, Acid anhydride, Acid chloride | Polyester (B1180765), Diester |

| Etherification | Alkyl halide, Base | Diether |

| Self-Condensation | Acid catalyst, Heat | Longer chain polyether |

Cyclization Reactions of Ether Diols

Ether diols such as this compound can undergo intramolecular cyclization to form cyclic ethers, a reaction that is influenced by the chain length and reaction conditions. d-nb.inforesearchgate.net The cyclodehydration of 1,n-diols is a well-established method for synthesizing cyclic ethers and can be catalyzed by various acids. d-nb.inforesearchgate.netwikimedia.org

For example, the cyclodehydration of diethylene glycol and triethylene glycol using heteropoly acids as catalysts yields 1,4-dioxane. researchgate.netwikimedia.org This suggests that under appropriate conditions, this compound could potentially cyclize, although the formation of a larger ring would be involved.

A particularly important application of the cyclization of oligoethylene glycols is the synthesis of crown ethers. Current time information in Bangalore, IN. This is typically achieved by reacting an oligoethylene glycol with an oligoethylene glycol ditosylate in the presence of a base. Current time information in Bangalore, IN. While this compound is not an oligoethylene glycol, the principles of this template-assisted cyclization are relevant to the broader class of ether diols. The synthesis of macrocycles from diol precursors can also be achieved by reacting the diol with electrophilic reagents to form cyclic carbonates, sulfites, or phosphates in a single step. sci-hub.se

The table below shows examples of cyclization reactions of related ether diols.

| Starting Diol | Catalyst/Reagents | Cyclic Product |

| Diethylene Glycol | Heteropoly Acid | 1,4-Dioxane |

| Triethylene Glycol | Heteropoly Acid | 1,4-Dioxane |

| Pentaethylene Glycol | Arenesulfonyl Chloride, Base | 15-Crown-5 |

| Hexaethylene Glycol | p-Toluenesulfonyl Chloride, KOH | 18-Crown-6 |

Complexation Studies of this compound and its Derivatives

The ether oxygens in this compound and its derivatives can act as Lewis bases, enabling them to coordinate with metal cations. muk.ac.irpcc.eu This "host-guest" chemistry is a well-known characteristic of polyethers, most notably crown ethers, which exhibit selective complexation with alkali and alkaline earth metal ions. muk.ac.ir

Linear polyethers, such as polyethylene (B3416737) glycols and their derivatives, can also form complexes with metal ions, effectively wrapping around the cation. pcc.eugoogle.com The stability of these complexes is influenced by several factors, including the nature of the metal ion, the number of ether oxygen atoms, and the solvent. muk.ac.ir The coordination strength of linear polyethers with Na ion has been shown to increase with the length of the oxyethylene chain and in solvents with lower permittivity.

The thermodynamics of complexation, including the enthalpy and entropy changes, provide insight into the stability of these complexes. acs.org Stability constants (log K) are used to quantify the strength of the interaction between the polyether and the metal ion. nih.govmuk.ac.iracs.orgwikipedia.orgacs.org For example, the complexation of various crown ethers with divalent cations like Ca, Ni, and Cu in methanol (B129727) has been studied, with log K values generally ranging from 2.1 to 4.2. muk.ac.ir

While specific stability constants for this compound are not provided in the search results, the principles of polyether-metal ion complexation are directly applicable. The flexible backbone of this diol would allow it to conform and chelate to metal ions, with the terminal hydroxyl groups potentially participating in coordination as well.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Simulation of 4,8-Dioxaundecane-1,11-diol

Molecular modeling and simulation of this compound would involve creating a computer model of the molecule to study its dynamic behavior. This is typically achieved through methods like molecular mechanics (MM) or molecular dynamics (MD).

In a hypothetical molecular dynamics simulation, the movement of each atom in the this compound molecule would be calculated over time, governed by a force field. A force field is a set of parameters that define the potential energy of the system based on the positions of its atoms. These simulations could reveal how the molecule behaves in different environments, such as in a vacuum, in a solvent like water, or in a non-polar solvent. Key findings would likely focus on the molecule's flexibility, its preferred shapes (conformations), and its interactions with surrounding molecules. For instance, simulations could predict how the terminal hydroxyl (-OH) groups form hydrogen bonds with each other or with solvent molecules.

Hypothetical Simulation Parameters for this compound:

| Parameter | Value/Method | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM, or OPLS | To define the interatomic potentials. |

| Solvent Model | TIP3P or SPC/E (for water) | To simulate the effect of an aqueous environment. |

| Temperature | 300 K | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate standard atmospheric pressure. |

These simulations could generate trajectories that can be analyzed to understand properties like the radius of gyration, end-to-end distance, and the formation and lifetime of intramolecular hydrogen bonds.

Density Functional Theory (DFT) Calculations for Structural Prediction and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be instrumental in predicting its optimal three-dimensional structure with high accuracy.

By solving the Kohn-Sham equations for the molecule, DFT can determine the electron density and, from that, the total energy of the system. By minimizing this energy, the most stable geometric arrangement of the atoms can be found. Furthermore, DFT is widely used to predict spectroscopic properties. For example, the calculation of vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. Similarly, the calculation of nuclear magnetic shielding tensors can predict NMR chemical shifts.

Predicted Spectroscopic Data from a Hypothetical DFT Study:

| Spectroscopic Property | Predicted Value Range | Significance |

|---|---|---|

| OH Stretch (IR) | 3200-3500 cm⁻¹ | Indicates hydrogen bonding. |

| C-O Stretch (IR) | 1050-1150 cm⁻¹ | Characteristic of the ether linkages. |

| ¹H NMR (hydroxyl) | 2.0-4.0 ppm | Chemical environment of the hydroxyl protons. |

These theoretical predictions would be invaluable for confirming the structure of a synthesized sample of this compound and for assigning peaks in its experimental spectra.

Conformational Analysis of this compound

Due to the presence of multiple single bonds, this compound can adopt a vast number of different spatial arrangements, or conformations. A computational conformational analysis would aim to identify the most stable of these conformers and to understand the energy barriers between them.

This analysis would typically begin with a systematic or stochastic search of the conformational space to generate a large number of possible structures. Each of these structures would then be subjected to geometry optimization, often using DFT or a high-level ab initio method, to find the nearest local energy minimum. The relative energies of these optimized conformers would then be calculated to determine their populations at a given temperature according to the Boltzmann distribution. Such a study would likely reveal that the most stable conformers are those that maximize stabilizing interactions, such as intramolecular hydrogen bonds between the two terminal hydroxyl groups, and minimize steric repulsion.

Hypothetical Low-Energy Conformers of this compound:

| Conformer | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|

| 1 (Global Minimum) | 0.00 | Extended chain with an intramolecular hydrogen bond. |

| 2 | 1.25 | Folded structure with a different hydrogen bonding pattern. |

| 3 | 2.50 | Extended chain without intramolecular hydrogen bonding. |

Understanding the conformational landscape is crucial as the shape of the molecule can significantly influence its physical properties and reactivity.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry can be used to explore the potential chemical reactions of this compound and to elucidate the detailed mechanisms of these reactions. For example, the mechanism of its synthesis or its reactions with other chemical species could be investigated. A common reaction for diols is esterification. A computational study of the esterification of this compound with a carboxylic acid would involve mapping out the entire reaction pathway.

This would be done by identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The energies of these species would be calculated using a method like DFT. The energy of the transition state relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. Such studies can provide a step-by-step picture of how bonds are broken and formed during the reaction. For instance, it could be determined whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a tetrahedral intermediate.

Hypothetical Energy Profile for an Esterification Reaction Step:

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.00 | This compound + Carboxylic Acid |

| Transition State 1 | +15.5 | Formation of the tetrahedral intermediate. |

| Intermediate | -5.2 | Tetrahedral intermediate. |

| Transition State 2 | +12.8 | Proton transfer and elimination of water. |

By comparing the activation energies for different possible pathways, the most likely reaction mechanism can be determined.

Biological and Biomedical Research Potential Excluding Dosage/administration

Investigation of 4,8-Dioxaundecane-1,11-diol in Biomedical Materials Development

Polyether diols are integral components in the synthesis of various biomedical materials, most notably polyurethanes. These materials are valued for their biocompatibility and tunable mechanical properties, making them suitable for a wide range of applications, from soft tissue engineering to medical devices. The incorporation of polyether diols like poly(tetramethylene glycol) (PTMG) into polyurethanes can result in materials that are both flexible and biocompatible. This suggests that this compound could be investigated as a monomer or a segment in the development of novel biocompatible polymers.

The properties of polyether-based polyurethanes are influenced by the specific polyether diol used in their synthesis. For instance, polyurethanes synthesized with polyether soft segments have demonstrated good blood compatibility, low toxicity, and thermal stability. Research into bio-based polyurethanes has shown that diols can impart excellent stress-strain properties and resilience. These findings support the potential of this compound as a building block for creating new biomaterials with tailored properties for applications such as tissue engineering scaffolds. In such applications, the material's ability to support cell attachment, growth, and proliferation would be a key area of investigation.

Table 1: Potential Biomedical Applications of Polymers Derived from Polyether Diols

| Application Area | Polymer Type | Rationale for Use |

|---|---|---|

| Soft Tissue Engineering | Polyurethanes | Biocompatibility, elasticity, and support for cell growth. |

| Drug Delivery | Poly(ether-ester)s | Controlled degradation and drug release profiles. |

| Medical Implants | Polyetheretherketone (PEEK) | Biocompatibility, strength, and similarity to cortical bone. |

| Vascular Grafts | Polyether-urethanes | Favorable cell migration and monolayer formation. |

Research into the Biological Interactions of Polyether Diols

The biological interaction of any biomaterial is largely governed by its surface properties. For polymers derived from polyether diols, the initial event upon implantation is the adsorption of proteins from the surrounding biological fluids. This protein layer mediates subsequent cellular interactions. The hydrophilicity and surface chemistry of polyether-based materials play a crucial role in determining the type and conformation of adsorbed proteins, which in turn influences the cellular response.

Studies on various polyether-containing polymers have shown a range of biological responses. For instance, some polyether-urethanes have been found to induce low monocyte reactivity and inflammatory responses. The cellular response to a biomaterial can be complex, involving a series of events collectively known as the foreign body reaction (FBR). Research indicates that the physicochemical properties of a polymer, such as its chemical composition and degradation rate, can influence the nature and intensity of the FBR. Therefore, investigating the specific interactions of this compound-derived materials with proteins and cells is a critical step in assessing their biocompatibility. This would involve in vitro studies using relevant cell lines and in vivo studies to observe the tissue response over time.

Functionalization for Biocompatibility and Biodegradability Studies

To enhance the performance of biomaterials, their surfaces are often modified or "functionalized." For polymers derived from polyether diols, surface modification can be employed to improve biocompatibility and control biodegradability. Techniques such as plasma treatment, chemical grafting, and surface coating can alter the surface chemistry, topography, and wettability of a material, thereby influencing protein adsorption and cell adhesion. For example, increasing the hydrophilicity of a polymer surface can modulate protein interactions and subsequent cellular responses.

The biodegradability of polymers is another critical aspect, particularly for applications like drug delivery and tissue engineering scaffolds, where the material is expected to degrade over time as new tissue forms. The degradation of polyether-containing polymers can occur through hydrolytic and oxidative pathways. The presence of ether linkages can significantly influence the degradation behavior. Studies on poly(ether-ester)s have shown that the ether content can affect the rate of enzymatic degradation. Investigating the degradation profile of materials synthesized using this compound, both in vitro and in vivo, would be essential to determine their suitability for applications requiring controlled degradation.

Table 2: Surface Modification Techniques and Their Effects on Polymer Biocompatibility

| Modification Technique | Primary Effect on Surface | Impact on Biocompatibility |

|---|---|---|

| Plasma Treatment | Introduction of polar functional groups | Can increase hydrophilicity and influence cell adhesion. |

| Chemical Grafting | Covalent attachment of specific molecules | Allows for tailored surface chemistry to promote specific biological interactions. |

| Surface Coating | Deposition of a thin layer of another material | Can mask the underlying substrate and present a more biocompatible interface. |

| Hydrolysis | Creation of surface functional groups (e.g., hydroxyl, carboxyl) | Can increase surface wettability and protein adsorption. |

DNA Interaction Studies with Derived Complexes (if applicable to this compound derivatives)

The development of non-viral vectors for gene delivery is a significant area of biomedical research. Cationic polymers are widely studied for their ability to form complexes with negatively charged DNA through electrostatic interactions. These complexes, known as polyplexes, can protect the DNA from degradation and facilitate its entry into cells.

While there is no direct evidence of this compound derivatives being used for DNA interaction studies, the potential exists to functionalize this diol to create cationic polymers. For instance, the hydroxyl groups of this compound could be modified with amine-containing groups to impart a positive charge. The resulting cationic polyether derivative could then be investigated for its ability to bind with DNA and form stable polyplexes. The efficiency of such a system for gene delivery would depend on factors like the polymer's molecular weight, charge density, and its ability to release the DNA within the cell. The stability of these complexes is influenced by both electrostatic interactions and other forces like hydrogen bonding and hydrophobic interactions.

Therapeutic and Biological Activities of Related Chemical Structures (general context, not specific to this compound)

Within the broader family of polyether compounds, a notable group with significant biological activity is the polyether ionophores. These are naturally occurring molecules that can transport metal cations across cell membranes, thereby disrupting ion concentration gradients. This ionophoretic activity is the basis for their wide range of biological effects.

Polyether ionophores have been shown to exhibit strong antibacterial, antifungal, antiparasitic, and antitumor activities. For example, compounds like monensin and salinomycin are used in veterinary medicine as anticoccidial agents. The biological activity of these molecules is closely linked to their complex chemical structures, which allow them to selectively bind and transport specific cations. While this compound is a much simpler linear polyether diol and is not an ionophore itself, the study of more complex polyethers highlights the diverse biological potential within this class of chemical structures. Some plant-derived polyethers have also demonstrated antioxidant and anti-inflammatory properties. This provides a general context that polyether backbones can be part of biologically active molecules, suggesting that derivatives of this compound could be synthesized and screened for various therapeutic activities.

Table 3: Biological Activities of Various Polyether Compounds

| Polyether Compound Class | Example | Key Biological Activities |

|---|---|---|

| Polyether Ionophores | Monensin, Salinomycin | Antibacterial, Antifungal, Antiparasitic, Antitumor |

| Plant-Derived Polyethers | Poly[3-(3,4-dihydroxyphenyl)glyceric acid] | Anticomplementary, Antioxidant, Anti-inflammatory |

| Synthetic Polyethers | Polyethylene (B3416737) glycol (PEG) | Used in drug delivery to improve solubility and circulation time. |

Environmental and Sustainability Considerations in the Lifecycle of 4,8 Dioxaundecane 1,11 Diol

Green Synthetic Approaches for Reduced Environmental Impact

The synthesis of ethers and diols is progressively moving towards greener methods that align with the principles of green chemistry, such as waste prevention, atom economy, and the use of catalysts over stoichiometric reagents. mdpi.comuni-konstanz.de Traditional methods for ether synthesis often involve harsh conditions or reagents, but modern catalytic approaches offer more sustainable alternatives.

Catalytic etherification and dehydration reactions are at the forefront of green synthesis for compounds like 4,8-Dioxaundecane-1,11-diol. For instance, the cyclodehydration of 1,n-diols to form cyclic ethers can be efficiently achieved using heteropoly acids as inexpensive and effective catalysts. nih.gov Another promising green method involves the reaction of diols with dimethyl carbonate (DMC), a non-toxic reagent, to produce cyclic ethers in high yields under mild conditions. researchgate.net Furthermore, catalytic reductive etherification presents a sustainable pathway for producing ethers from alcohols and carbonyl compounds. researchgate.net The development of processes to convert biomass-derived alcohols, such as ethanol (B145695), into higher-value ethers and olefins through catalytic processes like Guerbet coupling and intermolecular dehydration also represents a significant step towards sustainability. rsc.org Electrochemical methods are also emerging as a green alternative for esterification reactions involving diols, which avoid the need for catalysts and oxidants. rsc.org

| Synthetic Approach | Key Principles & Advantages | Catalyst/Reagent Examples | Relevant Findings |

|---|---|---|---|

| Catalytic Cyclodehydration | Uses catalysts, reduces waste, high selectivity. | Heteropoly acids (e.g., H₃PW₁₂O₄₀). nih.gov | Excellent yields (up to 98%) for cyclic ethers like THF from corresponding diols. nih.gov |

| Dimethyl Carbonate (DMC) Chemistry | Utilizes a non-toxic, green reagent; mild reaction conditions. researchgate.net | Dimethyl Carbonate. researchgate.net | Quantitative yields of five-membered cyclic ethers from 1,4-diols. researchgate.net |

| Catalytic Reductive Etherification | Sustainable protocol for producing both symmetrical and asymmetrical ethers. researchgate.net | Various metal catalysts. | Offers a practical and green alternative route for ether synthesis. researchgate.net |

| Guerbet Coupling & Dehydration | Converts renewable biomass-derived alcohols into higher ethers. rsc.org | Calcium hydroxyapatite, Amberlyst™ 70. rsc.org | High yields (approx. 80%) for converting ethanol to diesel-range ethers and olefins. rsc.org |

| Electrochemical Synthesis | Catalyst-free, oxidant-free, atom-economical. rsc.org | None (uses electric current). | A novel method for esterification using alkynes and diols via C-C triple bond cleavage. rsc.org |

Sustainable Resource Utilization in Production

A key aspect of sustainability is the shift from fossil fuel-based feedstocks to renewable resources. The production of diols, the building blocks for polyethers like this compound, is increasingly benefiting from this transition. nih.govresearchgate.net

Biomass stands out as a crucial alternative carbon source that can be converted into valuable chemicals, including diols. researchgate.net Advances in synthetic biology and metabolic engineering have enabled the design of new pathways to produce C2-C4 diols from renewable feedstocks like glucose derived from corn. nih.govresearchgate.netkeysermackay.com For example, Susterra® propanediol (B1597323) is a 100% bio-based diol produced through the fermentation of glucose, offering a significantly lower carbon footprint compared to its petrochemical counterparts. keysermackay.com These bio-based processes not only reduce reliance on petroleum but also align with the growing demand for environmentally friendly products. keysermackay.com

Another avenue for sustainable resource utilization is the chemical recycling of waste materials. For instance, polyethylene (B3416737) terephthalate (B1205515) (PET) waste can be chemically broken down (glycolysis) and converted into new polyester-ether polyols, turning a waste stream into a valuable feedstock for new materials. revmaterialeplastice.ro This approach embodies the principles of a circular economy, where waste is minimized and resources are kept in use for as long as possible.

| Feedstock Type | Source | Process Examples | Sustainability Advantages |

|---|---|---|---|

| Petroleum-Based | Fossil fuels. | Classical chemical synthesis. nih.gov | Established technology. |

| Bio-Based (Fermentation) | Renewable resources (e.g., corn, sugarcane). keysermackay.com | Fermentation of glucose to produce diols like 1,3-propanediol (B51772). keysermackay.com | Reduced greenhouse gas emissions, 100% renewable content, petroleum-free. keysermackay.com |

| Bio-Based (Catalytic) | Lignocellulosic biomass. researchgate.net | Catalytic hydrogenation of biomass-derived lactones and 2-pyrones. researchgate.net | Utilizes non-food biomass, potential for a wide range of diol products. |

| Recycled Waste | Post-consumer plastic waste (e.g., PET). revmaterialeplastice.ro | Glycolysis of PET waste to produce polyester-ether polyols. revmaterialeplastice.ro | Reduces plastic waste, promotes circular economy, no by-products. revmaterialeplastice.ro |

Future Research Directions and Emerging Trends

Novel Applications of 4,8-Dioxaundecane-1,11-diol

As a member of the glycol ether family, this compound possesses properties that make it a candidate for a wide range of applications, mirroring the utility of related compounds. alliancechemical.com Glycol ethers are valued for their ability to act as powerful solvents and coupling agents, and research is likely to explore the specific advantages of this diol. sigmaaldrich.cn

Emerging applications are anticipated in the following areas:

Advanced Coatings and Inks: Its structure suggests potential as a coalescing agent in water-based latex paints, helping to form a continuous, stable film. glycol-ethers.eu It could also serve as a high-boiling point solvent in specialty printing inks and industrial coating systems. sigmaaldrich.cniloencyclopaedia.org

Specialty Cleaning Formulations: The molecule's combination of hydrophilic (hydroxyl) and lipophilic (alkyl ether) characteristics could make it an effective component in industrial degreasers and specialized hard-surface cleaners, capable of dissolving both greasy and water-soluble soils. alliancechemical.comsigmaaldrich.cn

Cosmetics and Personal Care: Glycol ethers are used to stabilize fragrances, improve the texture of lotions, and act as carrying agents for active ingredients in cosmetic formulations. alliancechemical.comiloencyclopaedia.org The specific properties of this compound could be investigated for use in high-performance personal care products.

Chemical Intermediacy: The dual hydroxyl functionality allows it to serve as a building block for larger molecules, such as polyesters and polyurethanes, or in the synthesis of specialized glycol diethers and esters. glycol-ethers.eu

Table 1: Potential Industrial Applications for this compound

| Industry | Potential Application | Function |

|---|---|---|

| Paints & Coatings | Coalescing Agent, Solvent | Film formation in latex paints, viscosity control. sigmaaldrich.cnglycol-ethers.eu |

| Industrial & Household Cleaners | Coupling Agent, Solvent | Stabilizing immiscible ingredients, dissolving oils and grease. alliancechemical.comsigmaaldrich.cn |

| Cosmetics & Personal Care | Stabilizer, Emulsifier | Enhancing texture and formulation stability. alliancechemical.com |

| Printing | Dye and Resin Solvent | Controlling viscosity and improving dye penetration. sigmaaldrich.cniloencyclopaedia.org |

| Agriculture | Inert Solvent | Formulating aid for insecticides and herbicides. sigmaaldrich.cn |

Advanced Synthetic Methodologies